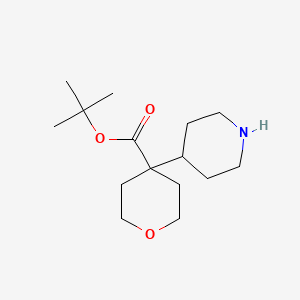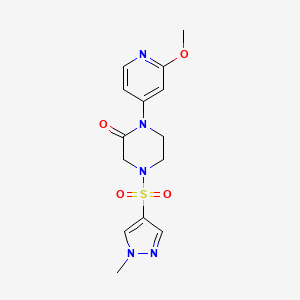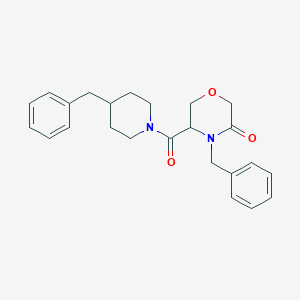
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide, also known as CPP-109, is a chemical compound that belongs to the class of drugs called GABAergic agents. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-Aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
作用机制
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide works by inhibiting the enzyme GABA-transaminase, which is responsible for breaking down GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects, including reducing anxiety, promoting relaxation, and reducing the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide can have a range of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increase can lead to a reduction in neuronal activity, which can have a calming effect. This can be beneficial in the treatment of anxiety disorders, where excessive neuronal activity can lead to feelings of anxiety and panic. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has also been shown to reduce the reinforcing effects of drugs of abuse, which can help individuals overcome their addiction.
实验室实验的优点和局限性
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-transaminase, which makes it an ideal tool for studying the role of GABA in the brain. It is also relatively stable and can be stored for long periods without degradation. However, there are also some limitations to its use. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use in the treatment of addiction to other drugs, such as opioids and nicotine. Finally, there is also interest in developing new compounds that are more potent and selective inhibitors of GABA-transaminase than 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. These compounds could have improved efficacy and fewer off-target effects, making them ideal tools for studying the role of GABA in the brain.
Conclusion:
In conclusion, 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is a potent inhibitor of GABA-transaminase that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating addiction to drugs such as cocaine, methamphetamine, and alcohol, and has potential uses in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide involves a series of chemical reactions. The starting material is 2-chloro-4-nitrophenol, which is reacted with 1-cyanocyclohexylamine to form 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the purity and yield of the final product.
科学研究应用
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating addiction to drugs such as cocaine, methamphetamine, and alcohol. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide works by reducing the reinforcing effects of these drugs, which can help individuals overcome their addiction. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
属性
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-11(15(21)19-16(10-18)7-3-2-4-8-16)24-14-6-5-12(20(22)23)9-13(14)17/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMFQPEWFDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)
![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2929453.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2929456.png)
![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)
